Valbenazine-d6 -

Valbenazine-d6

Catalog Number: EVT-13568035
CAS Number:
Molecular Formula: C24H38N2O4
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valbenazine-d6 is a deuterated form of valbenazine, a medication primarily utilized for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. Valbenazine acts as a selective inhibitor of vesicular monoamine transporter 2, which plays a critical role in the regulation of neurotransmitter release. The compound is an ester derivative of the active metabolite [+]-α-dihydrotetrabenazine, modified to include deuterium atoms, which can be useful in pharmacokinetic studies to trace metabolic pathways and interactions in biological systems.

Source and Classification

Valbenazine is classified under organic compounds, specifically as an alpha amino acid ester. It belongs to the category of vesicular monoamine transporter 2 inhibitors and is recognized by its DrugBank accession number DB11915. The compound has been developed and marketed under the brand name Ingrezza and is primarily used in clinical settings for managing movement disorders related to antipsychotic medication use .

Synthesis Analysis

Methods and Technical Details

The synthesis of valbenazine-d6 involves several key steps that modify the parent compound valbenazine to incorporate deuterium. The synthetic pathway typically includes:

  1. Starting Material Preparation: Initial compounds are prepared through reactions involving carboxylic acids and amines.
  2. Deuteration: Specific steps are employed to introduce deuterium into the molecular structure, often using deuterated solvents or reagents.
  3. Crystallization: The final product is purified through crystallization from mixed solvents, such as methanol and acetonitrile, enhancing yield and purity .

The synthesis process emphasizes high atom economy and efficient reaction conditions to minimize waste and maximize output.

Molecular Structure Analysis

Structure and Data

Valbenazine-d6 retains a similar structural framework to valbenazine but incorporates deuterium at specific positions. The molecular formula for valbenazine is C24H38N2O4\text{C}_{24}\text{H}_{38}\text{N}_{2}\text{O}_{4}, with a molar mass of approximately 418.578 g/mol. The presence of deuterium alters certain physical properties, such as stability and metabolic pathways, which can be crucial for pharmacokinetic studies.

Structural Representation

The structural representation can be visualized using chemical drawing software or databases like PubChem, where it can be depicted in various formats including SMILES notation.

Chemical Reactions Analysis

Reactions and Technical Details

Valbenazine undergoes hydrolysis after administration, converting into its active metabolite [+]-α-dihydrotetrabenazine through enzymatic activity primarily mediated by cytochrome P450 enzymes (CYP3A4/5). This metabolic pathway is crucial for its therapeutic effects against tardive dyskinesia. The conversion involves:

  • Hydrolysis: The ester bond in valbenazine is cleaved to release the active metabolite.
  • Oxidation: Further metabolism may occur via oxidation processes leading to additional metabolites like NBI-136110 .

The metabolic profile demonstrates a significant difference in potency between valbenazine and its metabolites, with the latter exhibiting enhanced activity against vesicular monoamine transporter 2.

Mechanism of Action

Process and Data

Valbenazine functions by selectively inhibiting vesicular monoamine transporter 2, resulting in decreased release of monoamines such as dopamine from presynaptic neurons. This action mitigates the symptoms associated with excessive dopaminergic activity seen in tardive dyskinesia. The mechanism can be summarized as follows:

  1. Inhibition of VMAT2: Valbenazine binds to vesicular monoamine transporter 2 with high affinity (Ki ~ 150 nM).
  2. Reduction of Dopamine Release: By inhibiting this transporter, there is a reduction in vesicular storage and subsequent release of dopamine into synapses, leading to alleviation of movement disorders .

The active metabolite [+]-α-dihydrotetrabenazine has even greater potency (Ki ~ 3 nM), enhancing the therapeutic efficacy of the treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Valbenazine-d6 typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Chemical Stability: The incorporation of deuterium enhances stability against metabolic degradation.
  • Half-life: Both valbenazine and its active metabolite have a half-life ranging from 15 to 22 hours, allowing for once-daily dosing regimens .
Applications

Scientific Uses

Valbenazine-d6 serves various scientific applications, particularly in pharmacokinetic studies where tracing metabolic pathways is essential. Its deuterated form allows researchers to differentiate between endogenous compounds and administered drugs during analysis using techniques such as mass spectrometry.

Additionally, it can be utilized in drug development processes to evaluate new formulations or delivery methods aimed at improving therapeutic outcomes for movement disorders associated with psychiatric medications.

Synthetic Methodologies for Deuterated VMAT2 Inhibitors

Strategic Deuterium Incorporation in Valbenazine-d6 Backbone Design

The molecular architecture of Valbenazine-d6 (chemical name: (2R,3R,11bR)-3-Isobutyl-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate) features site-specific deuterium incorporation at six positions, constituting a high isotopic enrichment of ≥99% essential for its application as an analytical reference standard [1] [3]. The deuteration strategy specifically targets the methoxy groups attached to the aromatic ring, where each methoxy (-OCH₃) group is replaced by a trideuterated methoxy (-OCD₃) group [1] [4]. This strategic placement yields the molecular formula C₂₄H₃₂D₆N₂O₄ and a molecular weight of 424.61 g/mol, distinguishing it from non-deuterated Valbenazine (C₂₄H₃₈N₂O₄, MW 418.6 g/mol) [1] [6]. The selection of deuteration sites is pharmacologically rational:

  • Metabolic Stability: The methoxy groups represent primary metabolic hotspots where oxidative demethylation occurs via cytochrome P450 enzymes. Deuterium incorporation at these positions leverages the kinetic isotope effect (KIE) to retard metabolic cleavage, thereby prolonging the molecule's half-life in analytical matrices [9].
  • Isotopic Integrity: Deuteration at metabolically stable positions ensures minimal isotopic scrambling during sample processing, maintaining the tracer's reliability in mass spectrometry-based assays [3] [4].
  • Stereochemical Preservation: The deuterated methoxy groups do not alter the molecule's stereochemistry, preserving the (2R,3R,11bR) configuration critical for VMAT2 binding affinity [1] [10].

Table 1: Strategic Deuteration Sites in Valbenazine-d6

PositionChemical GroupDeuterationPharmacological Rationale
9-OMeMethoxy-OCD₃Blocks CYP2D6-mediated demethylation
10-OMeMethoxy-OCD₃Blocks CYP3A4-mediated demethylation
BackboneL-valinateNoneMaintains prodrug cleavage kinetics

Optimization of Isotopic Labeling via Catalytic Hydrogen-Deuterium Exchange

Deuterium incorporation into Valbenazine-d6 predominantly employs catalytic hydrogen-deuterium (H-D) exchange under metal-catalyzed conditions, though alternative routes exist:

  • Late-Stage Deuteration:
  • Direct H-D exchange on tetrabenazine intermediates using deuterium gas (D₂) and palladium/charcoal (Pd/C) catalysts at elevated temperatures (80–120°C) and pressures (5–15 bar) [8] [10].
  • Solvent systems utilize deuterated dimethylformamide (DMF-d₇) or deuterium oxide (D₂O) to maximize deuterium incorporation [4].
  • Limitations: Incomplete exchange at sterically hindered sites necessitates rigorous purification [3].
  • Building Block Synthesis:
  • Preparation of deuterated synthons: 2,3-dimethoxy-d₆-benzaldehyde undergoes reductive amination with deuterated piperidine derivatives to construct the hexahydroisoquinoline core [1] [6].
  • Coupling with L-valine methyl ester under peptide-coupling conditions (DCC, HOBt) followed by hydrolysis yields Valbenazine-d6 with isotopic purity >99.5% [6].
  • Isotopic Purity Optimization:
  • Temperature Control: Exchange reactions maintained at 60–80°C balance reaction kinetics against deuterium scrambling [10].
  • Catalyst Screening: PtO₂ outperforms Pd/C in minimizing racemization during exchange on chiral centers [8].
  • Reaction Duration: 24–72 hour durations ensure equilibrium-driven deuterium incorporation [4].

Table 2: Synthetic Routes for Valbenazine-d6

MethodDeuteration EfficiencyIsotopic PurityKey Challenges
Catalytic H-D Exchange85–92%95–98%Scrambling at chiral centers
Building Block Assembly>99%>99.5%Multi-step synthesis (6–8 steps)
Hybrid Approach95–98%99%Cost-intensive intermediates

Purification and Characterization Challenges in Deuterated Tetrabenazine Analogs

Purification Challenges:

  • Isotopologue Separation: Residual protiated species (e.g., -OCD₂H or -OCDH₂) require advanced chromatographic resolution. Reverse-phase HPLC with C18 columns and deuterium-depleted mobile phases (0.1% TFA in H₂O/ACN) achieves baseline separation but reduces yield by 15–30% [1] [4].
  • Solvent Purging: Residual protic solvents (MeOH, H₂O) in crystalline products necessitate azeotropic drying with benzene-d₆ or lyophilization [3].
  • Crystallization Issues: Deuterium alters crystal packing, often necessitating polymorph screening to isolate stable crystalline forms [10].

Characterization Techniques:

  • Mass Spectrometry: High-resolution LC-MS (Q-TOF) confirms molecular weight (424.61 g/mol) and quantifies isotopic enrichment. Critical thresholds: [M+D₆]+ ≥99.0%, [M+D₅]+ ≤0.5% [1] [4].
  • NMR Spectroscopy:
  • ¹H NMR: Disappearance of methoxy proton signals at δ 3.7–3.8 ppm.
  • ¹³C NMR: Quadrupolar splitting in CD₃ groups observed at δ 56–58 ppm [3].
  • ²H NMR: Validates site-specific deuterium incorporation [4].
  • Vibrational Spectroscopy: FT-IR reveals C-D stretching vibrations at 2050–2250 cm⁻¹, distinct from C-H stretches [6].

Stability Considerations:

  • Deuterated analogs exhibit enhanced photostability but are susceptible to isotopic exchange in acidic/basic conditions (pH <3 or >10). Storage at -20°C in amber vials under inert gas is recommended [1] [4].

Table 3: Key Analytical Parameters for Valbenazine-d6

ParameterSpecificationMethodAcceptance Criteria
Isotopic Enrichment≥99% D₆HR-LC-MS[M+D₆]+ peak ≥99.0%
Chemical Purity≥98%HPLC-UVSingle impurity ≤0.5%
Chiral Purity≥99.5% eeChiral HPLCR-isomer ≤0.5%
Residual Solvents<500 ppmGC-FIDICH Q3C compliant

Properties

Product Name

Valbenazine-d6

IUPAC Name

[(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C24H38N2O4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1/i5D3,6D3

InChI Key

GEJDGVNQKABXKG-IRCBYGDBSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)OC(=O)[C@H](C(C)C)N)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.